molecular formula C22H21N3O5 B2396824 2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide CAS No. 921793-04-6

2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide

Cat. No.: B2396824
CAS No.: 921793-04-6
M. Wt: 407.426
InChI Key: LICBEUVDUBNFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.426. The purity is usually 95%.
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Mechanism of Action

Mode of Action

The exact mode of action of the compound is not well understood at this time. It’s possible that the compound interacts with its targets by binding to them, altering their function, or modulating their activity. The specific changes resulting from these interactions would depend on the nature of the targets .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. Without specific information about its targets, it’s difficult to summarize the affected pathways and their downstream effects .

Pharmacokinetics

These properties would have a significant impact on the compound’s bioavailability, or the extent and rate at which it reaches its targets .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Without this information, it’s challenging to describe these effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions may enhance or inhibit the compound’s interactions with its targets .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-22(2)12-30-17-10-13(8-9-16(17)24(3)21(22)29)23-18(26)11-25-19(27)14-6-4-5-7-15(14)20(25)28/h4-10H,11-12H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICBEUVDUBNFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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